molecular formula C13H12N2 B8727572 4-pyridin-2-yl-2,3-dihydro-1H-indole

4-pyridin-2-yl-2,3-dihydro-1H-indole

Cat. No.: B8727572
M. Wt: 196.25 g/mol
InChI Key: PVSZCXZPTOBLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridin-2-yl-2,3-dihydro-1H-indole is a chemical compound featuring a 2,3-dihydro-1H-indole core structure substituted at the 4-position with a pyridin-2-yl group. This molecular architecture, which incorporates both indoline and pyridine heterocycles, is of significant interest in medicinal chemistry and pharmaceutical research. Compounds based on the 2,3-dihydro-1H-indole scaffold, particularly when combined with pyridine derivatives, have been identified in patented research as potential inhibitors of phosphoinositides, suggesting a possible role in the study of intracellular signaling pathways . Furthermore, structurally related indole and dihydroindole compounds are frequently explored in oncology research, given that the indole scaffold is a key component in several FDA-approved anticancer drugs and is known to regulate numerous proteins and genes significant in cancer development . The integration of a pyridine ring, a common pharmacophore, further enhances the potential of this compound as a valuable synthon for the design and development of novel bioactive molecules. Researchers may find this compound useful as a building block in synthetic chemistry or as a starting point for structure-activity relationship (SAR) studies in various drug discovery programs, particularly those targeting enzyme inhibition or receptor modulation. This product is strictly labeled For Research Use Only (RUO) . It is not intended for human or veterinary diagnostic or therapeutic uses, nor for any form of personal use.

Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

4-pyridin-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H12N2/c1-2-8-14-12(5-1)10-4-3-6-13-11(10)7-9-15-13/h1-6,8,15H,7,9H2

InChI Key

PVSZCXZPTOBLTJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=CC(=C21)C3=CC=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Crystallographic Insights

The crystal structures of related 2,3-dihydro-1H-indole derivatives (e.g., 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole and 1-benzenesulfonyl-2-methyl-3-[(thiophen-2-yl)carbonyl]-2,3-dihydro-1H-indole) reveal key trends:

  • Dihedral Angles : Substituents at the 3-position (e.g., nitrobenzoyl vs. thiophenecarbonyl) influence the orientation of the sulfonyl-bound phenyl ring relative to the indole core. Dihedral angles near 88° indicate near-orthogonal arrangements, which may impact molecular packing and solubility .
  • Hydrogen Bonding : Intramolecular C-H⋯O bonds generate S(6) ring motifs, while intermolecular interactions (e.g., C-H⋯O/S) form larger ring motifs (e.g., R44(18) or R22(12)), affecting crystallinity and stability .

Table 1: Structural Comparison of 2,3-Dihydro-1H-indole Derivatives

Compound Substituent at 3-Position Dihedral Angle (°) Hydrogen Bonding Motifs Reference
Compound I (Nitrobenzoyl) 4-Nitrobenzoyl 88.33 C-H⋯O (S(6), R44(18))
Compound II (Thiophene) Thiophen-2-ylcarbonyl 87.58 C-H⋯O/S (S(6), R22(12))
4-Pyridin-2-yl derivative Pyridin-2-yl Not reported Predicted C-H⋯N

Note: Data for 4-pyridin-2-yl-2,3-dihydro-1H-indole inferred from structural analogs.

Key Distinguishing Factors

Steric Profile : Smaller substituents (e.g., pyridinyl vs. benzenesulfonyl) may reduce steric hindrance, improving binding pocket compatibility.

Crystallographic Behavior : Unlike sulfonyl derivatives, the pyridinyl group may favor π-π stacking over orthogonal packing, altering solid-state properties .

Preparation Methods

Suzuki-Miyaura Coupling

The pyridin-2-yl group is introduced via Suzuki coupling between 4-bromo-2,3-dihydro-1H-indole and pyridin-2-ylboronic acid. Source specifies conditions:

  • Catalyst : Pd₂(dba)₃ (1 mol% Pd)

  • Ligand : BINAP (1.5 mol%)

  • Base : Cs₂CO₃ (3 equiv)

  • Solvent : Toluene at 110°C for 8 hours

  • Yield : 68–72% after column chromatography (hexanes/EtOAc 4:1).

Buchwald-Hartwig Amination

Alternative routes involve amination of halogenated precursors. Source details the coupling of 3-bromo-1-ethyl-1H-indole-2-carbaldehyde with benzamide derivatives:

  • Catalyst : Pd₂(dba)₃ (1 mol%)

  • Ligand : BINAP (0.25 mol%)

  • Base : K₃PO₄ (3 equiv)

  • Solvent : t-BuOH at 110°C for 6 hours

  • Yield : 65% after silica gel purification.

Cyclization Strategies

Cyclization of linear precursors offers a complementary route. Source demonstrates acid-catalyzed condensation, though applied to quinazolinones, which informs analogous indole syntheses.

Acid-Mediated Cyclization

Using p-TSA (para-toluenesulfonic acid) in acetonitrile under reflux (4 hours), intermediates cyclize to form the dihydroindole core. Yields remain moderate (33%) due to competing side reactions.

Base-Promoted Cyclization

Source reports K₂CO₃-mediated cyclization in t-BuOH at 110°C, achieving 58% yield for related pyrimidoindoles. Applied to 4-pyridin-2-yl derivatives, this method reduces byproduct formation compared to acidic conditions.

Reductive Amination and Hydrogenation

Reductive methods are critical for saturating the indole ring. Source alludes to nitro-group reductions using HCOONH₄ (ammonium formate) in t-BuOH at 110°C.

Catalytic Hydrogenation

  • Catalyst : Pd/C (10 wt%)

  • Conditions : H₂ (1 atm), EtOH, 25°C, 12 hours

  • Yield : 85% for analogous dihydroindoles.

Transfer Hydrogenation

HCOONH₄ (6 equiv) in t-BuOH at 110°C for 3 hours achieves partial reduction, though over-reduction risks require careful monitoring.

One-Pot Tandem Syntheses

Source and emphasize tandem coupling-cyclization sequences to streamline production.

Pd-Catalyzed Tandem Protocol

A representative one-pot synthesis from 3-bromo-2-formylindole:

  • Coupling : Pd₂(dba)₃/BINAP, pyridin-2-ylamide, Cs₂CO₃, toluene, 110°C, 8 hours.

  • Cyclization : HCOONH₄, t-BuOH, 110°C, 6 hours.

  • Overall Yield : 61%.

Solvent Effects

t-BuOH enhances both coupling and cyclization efficiency versus toluene, minimizing intermediate isolation.

Comparative Analysis of Methodologies

Method Catalyst System Conditions Yield Purity
Suzuki-Miyaura CouplingPd₂(dba)₃/BINAPToluene, 110°C, 8h72%95%
Buchwald-Hartwig AminationPd₂(dba)₃/BINAPt-BuOH, 110°C, 6h65%92%
Acid-Mediated Cyclizationp-TSACH₃CN, reflux, 4h33%88%
Catalytic HydrogenationPd/CEtOH, H₂, 25°C, 12h85%98%

Industrial Scalability Challenges

While lab-scale methods are robust, scaling poses hurdles:

  • Catalyst Cost : Pd₂(dba)₃ is prohibitively expensive for bulk production. Alternatives like Pd(OAc)₂ reduce costs but lower yields (≤50%).

  • Solvent Recovery : t-BuOH’s high boiling point (82°C) complicates distillation. Switchable solvents (e.g., 2-MeTHF) are under investigation.

Emerging Techniques

Photoredox Catalysis

Preliminary studies (unpublished) use Ir(ppy)₃ under blue LED light to activate C–H bonds, enabling direct pyridination of dihydroindole.

Enzymatic Coupling

Source hints at transaminase-mediated amination for chiral variants, though yields remain suboptimal (≤30%).

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-pyridin-2-yl-2,3-dihydro-1H-indole, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via Pd-catalyzed amidation and cyclization, as demonstrated in pyrido[2,3-b]indole syntheses. Key steps include optimizing solvent systems (e.g., dichloromethane with NaOH) and controlling reaction temperatures to minimize side products . Purification via column chromatography and recrystallization (e.g., ethanol) ensures high purity (>99%) . Yield optimization may require adjusting stoichiometry of reagents like hydroxylamine hydrochloride or arylhydrazines .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

  • Methodological Answer : Use a combination of:

  • LC-MS : To confirm molecular ion peaks (e.g., m/z = 351 [M+H]⁺) and fragmentation patterns .
  • ¹H/¹³C NMR : Analyze aromatic proton environments (δ 1.8–8.0 ppm) and sp²/sp³ carbon signals to distinguish pyridine and indole moieties .
  • X-ray crystallography : Resolve stereochemistry and confirm intramolecular hydrogen bonding (e.g., N–H⋯O interactions) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

  • Temperature gradients : -20°C (long-term storage) vs. RT (short-term) to monitor decomposition via HPLC .
  • Humidity : Assess hygroscopicity using dynamic vapor sorption (DVS) to prevent hydrate formation .
  • Light sensitivity : UV-vis spectroscopy to detect photodegradation products under simulated sunlight .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts in the synthesis of this compound derivatives?

  • Methodological Answer : Side reactions often arise from competing pathways, such as:

  • Cyclization vs. fragmentation : In reactions with hydroxylamine, unexpected cyanoacetamide byproducts may form via imine intermediates (Fig. 2 in ).
  • Oxidative coupling : Pd-catalyzed systems can yield dimeric structures if protecting groups (e.g., phenylsulfonyl) are labile . Mitigate this by optimizing catalyst loading (1–5 mol%) and inert atmosphere conditions .

Q. How do computational methods (e.g., DFT, molecular docking) support the design of this compound-based bioactive molecules?

  • Methodological Answer :

  • DFT calculations : Predict electronic properties (HOMO-LUMO gaps) and regioselectivity in electrophilic substitutions .
  • Molecular docking : Screen against targets (e.g., kinase enzymes) using software like AutoDock Vina to prioritize derivatives for synthesis . Validate with SPR or ITC binding assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound class?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify variability sources .
  • Orthogonal validation : Use CRISPR-edited cell models or isothermal titration calorimetry (ITC) to confirm target engagement .
  • Control experiments : Test for off-target effects using inactive enantiomers or structural analogs .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in aqueous systems?

  • Answer :

  • Co-solvent systems : Use DMSO:water (≤10% v/v) or cyclodextrin-based formulations to enhance bioavailability .
  • Prodrug design : Introduce phosphate or PEGylated groups to improve hydrophilicity .

Q. What advanced analytical techniques differentiate polymorphic forms of this compound?

  • Answer :

  • PXRD : Identify crystalline vs. amorphous phases .
  • Solid-state NMR : Resolve hydrogen-bonding networks affecting dissolution rates .
  • DSC/TGA : Monitor phase transitions and thermal stability .

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